molecular formula C6H12ClNO2S B14750028 1-Methylpiperidine-4-sulfonyl chloride

1-Methylpiperidine-4-sulfonyl chloride

Cat. No.: B14750028
M. Wt: 197.68 g/mol
InChI Key: OLXPOSVTLLMZAD-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-sulfonyl chloride is an organic compound with the molecular formula C6H12ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its utility in organic synthesis, particularly in the formation of sulfonamide linkages, which are crucial in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-sulfonyl chloride can be synthesized through the reaction of 1-methylpiperidine with chlorosulfonic acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

1-Methylpiperidine-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylpiperidine-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide and sulfonate ester linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

    4-Methylpiperidine-1-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group attached to the nitrogen atom instead of the carbon atom.

    Piperidine-4-sulfonyl chloride: Lacks the methyl group on the piperidine ring.

Uniqueness: 1-Methylpiperidine-4-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group on the piperidine ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-methylpiperidine-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c1-8-4-2-6(3-5-8)11(7,9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXPOSVTLLMZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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